molecular formula C9H8BrNO2 B580516 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one CAS No. 1260778-66-2

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Cat. No.: B580516
CAS No.: 1260778-66-2
M. Wt: 242.072
InChI Key: PAIXLUJFHMKEMR-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms. The presence of a bromine atom at the 7th position and a methyl group at the 4th position further distinguishes this compound. Benzoxazines, including this compound, are known for their diverse biological activities and have garnered significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one typically involves the bromination of 4-methyl-2H-1,4-benzoxazin-3-one. The process can be carried out using bromine in glacial acetic acid or bromine in chloroform. The reaction conditions are carefully controlled to ensure the selective bromination at the 7th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Bromination: Bromine in glacial acetic acid or chloroform.

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2H-1,4-benzoxazin-3-one: Lacks the bromine atom at the 7th position.

    7-Bromo-2H-1,4-benzoxazin-3-one: Lacks the methyl group at the 4th position.

    6-Chloro-4-methyl-2H-1,4-benzoxazin-3-one: Contains a chlorine atom instead of bromine at the 6th position.

Uniqueness

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one is unique due to the presence of both the bromine atom at the 7th position and the methyl group at the 4th position. This specific substitution pattern contributes to its distinct chemical properties and biological activities, making it a valuable compound in medicinal chemistry and pharmacological research.

Properties

IUPAC Name

7-bromo-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIXLUJFHMKEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716499
Record name 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260778-66-2
Record name 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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